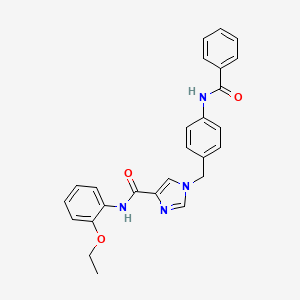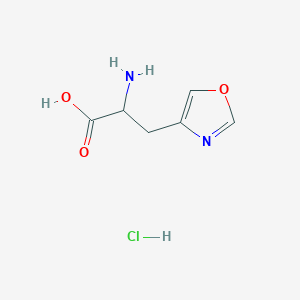
1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIC is a heterocyclic compound that belongs to the imidazole class of compounds.
Applications De Recherche Scientifique
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds similar in structure to 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, are explored for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole, benzimidazole, and others, have been reviewed for their potential in new antitumor drug development. Some have progressed to preclinical testing stages, underscoring the interest in synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Conversion to CNS Acting Drugs
Research into the transformation of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs has identified common pathways for their synthesis. These compounds have shown various CNS effects due to the presence of heteroatoms like nitrogen, oxygen, and sulfur, suggesting potential for the development of novel CNS therapeutics (Saganuwan, 2020).
Synthetic Procedures for Biological Interest
The synthesis of 2-guanidinobenzazoles, which include structural elements akin to the compound , has been explored for their therapeutic potential. These compounds exhibit a variety of pharmacological activities, including cytotoxicity and inhibition of cell proliferation through mechanisms like angiogenesis and apoptosis. The review covers synthetic approaches and potential applications in developing new pharmacophores (Rosales-Hernández et al., 2022).
Antioxidant Activity Analytical Methods
The study of antioxidants, including potentially those derived from imidazole derivatives, is crucial in various scientific fields. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH tests have been critically reviewed for their advantages, applicability, and disadvantages. These methods are fundamental in assessing the antioxidant activity of complex samples, including new compounds of interest (Munteanu & Apetrei, 2021).
Applications in Organic Pollutant Treatment
The enzymatic treatment of organic pollutants, a field relevant to the chemical properties of compounds like 1-(4-benzamidobenzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide, has shown that redox mediators can significantly enhance the degradation efficiency of recalcitrant compounds. This research underscores the potential environmental applications of imidazole derivatives and related compounds in wastewater treatment and pollution remediation (Husain & Husain, 2007).
Propriétés
IUPAC Name |
1-[(4-benzamidophenyl)methyl]-N-(2-ethoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-2-33-24-11-7-6-10-22(24)29-26(32)23-17-30(18-27-23)16-19-12-14-21(15-13-19)28-25(31)20-8-4-3-5-9-20/h3-15,17-18H,2,16H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLLVBBEZBPNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)
![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)
![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2512674.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2512676.png)